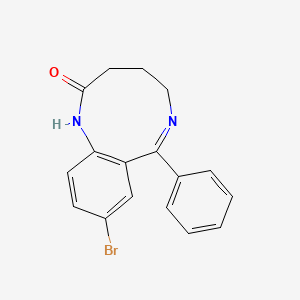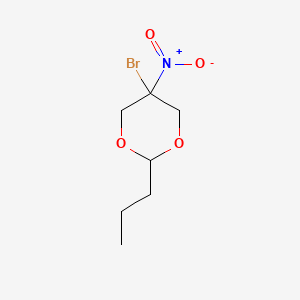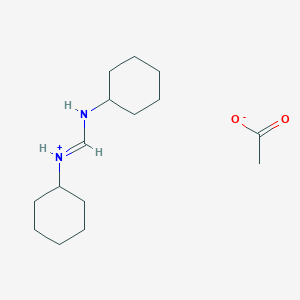
N,N'-Dicyclohexylformamidinium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dicyclohexylformamidinium acetate: is an organic compound that belongs to the class of amidines Amidines are known for their reactivity and versatility in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N,N’-Dicyclohexylformamidinium acetate typically involves the reaction of dicyclohexylamine with formic acid and acetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
Reaction of Dicyclohexylamine with Formic Acid: This step involves the formation of N,N’-Dicyclohexylformamidine.
Reaction with Acetic Acid: The formamidine is then reacted with acetic acid to form N,N’-Dicyclohexylformamidinium acetate.
Industrial Production Methods: In industrial settings, the production of N,N’-Dicyclohexylformamidinium acetate may involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dicyclohexylformamidinium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is reactive towards nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Dicyclohexylformamidinium oxide, while reduction can produce N,N’-Dicyclohexylformamidine.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Dicyclohexylformamidinium acetate is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. It serves as a building block for the synthesis of various organic molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with biological macromolecules in specific ways.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its ability to form bioactive molecules. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In industrial applications, N,N’-Dicyclohexylformamidinium acetate is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Wirkmechanismus
The mechanism of action of N,N’-Dicyclohexylformamidinium acetate involves its interaction with molecular targets through its amidine group. The compound can form hydrogen bonds and electrostatic interactions with various substrates, leading to specific chemical transformations. The pathways involved include nucleophilic attack and electrophilic addition, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dicyclohexylcarbodiimide: This compound is used as a coupling agent in peptide synthesis and shares structural similarities with N,N’-Dicyclohexylformamidinium acetate.
N,N-Dimethylformamide: Another related compound, commonly used as a solvent in organic synthesis.
Uniqueness: N,N’-Dicyclohexylformamidinium acetate is unique due to its specific reactivity and versatility in forming various chemical bonds. Its ability to participate in multiple types of reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
55152-80-2 |
|---|---|
Molekularformel |
C15H28N2O2 |
Molekulargewicht |
268.39 g/mol |
IUPAC-Name |
cyclohexyl-[(cyclohexylamino)methylidene]azanium;acetate |
InChI |
InChI=1S/C13H24N2.C2H4O2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;1-2(3)4/h11-13H,1-10H2,(H,14,15);1H3,(H,3,4) |
InChI-Schlüssel |
FAOCOKDWQLFWDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[O-].C1CCC(CC1)NC=[NH+]C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
![Sodium 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14644776.png)

![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)
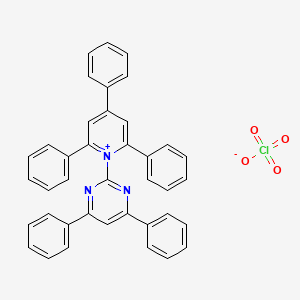
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)
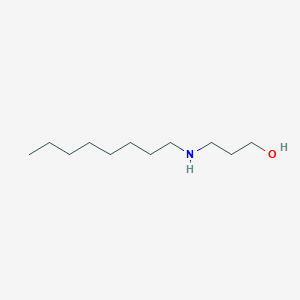
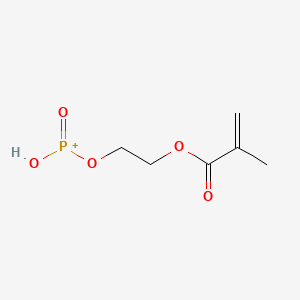


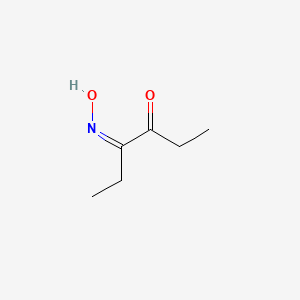
![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
